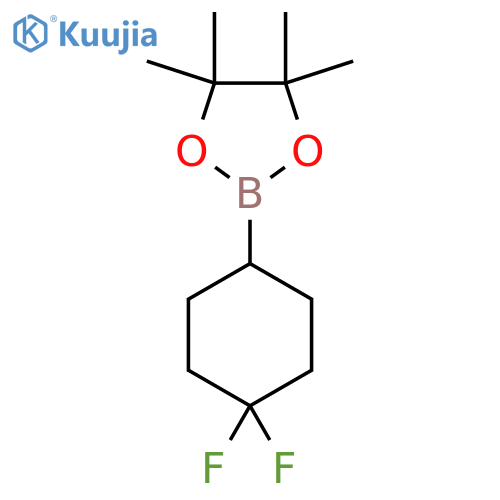Cas no 2152645-00-4 (2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2152645-00-4 structure
商品名:2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:2152645-00-4
MF:C12H21BF2O2
メガワット:246.101751089096
MDL:MFCD24843088
CID:5070879
PubChem ID:74789504
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4,4-Difluorocyclohexylboronic Acid Pinacol Ester
- 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CLD64500
- SY027412
- 4,4-Difluorocyclohexane-1-boronic acid pinacol ester
- EN300-7420188
- Z2182008166
- CS-0176778
- MFCD24843088
- AKOS032455762
- PSISDAHBTZUUKR-UHFFFAOYSA-N
- 2152645-00-4
- AC7753
- CS-11654
- 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD24843088
- インチ: 1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3
- InChIKey: PSISDAHBTZUUKR-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(B2OC(C)(C)C(C)(C)O2)CC1)F
計算された属性
- せいみつぶんしりょう: 246.1602664 g/mol
- どういたいしつりょう: 246.1602664 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 246.10
- トポロジー分子極性表面積: 18.5
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN6804446-0.25g |
4,4-DifluorocyclohexylboronicAcidPinacolEster |
2152645-00-4 | ≥95% | 0.25g |
RMB 4831.20 | 2025-02-20 | |
| Enamine | EN300-7420188-5.0g |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 95.0% | 5.0g |
$1200.0 | 2025-03-11 | |
| Enamine | EN300-7420188-0.05g |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 95.0% | 0.05g |
$84.0 | 2025-03-11 | |
| eNovation Chemicals LLC | D701513-500MG |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 97% | 500mg |
$390 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6160-100MG |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 97% | 100MG |
¥ 1,108.00 | 2023-03-30 | |
| Enamine | EN300-7420188-1.0g |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 95.0% | 1.0g |
$360.0 | 2025-03-11 | |
| Chemenu | CM385442-500mg |
4,4-Difluorocyclohexylboronic Acid Pinacol Ester |
2152645-00-4 | 95%+ | 500mg |
$535 | 2023-02-02 | |
| Chemenu | CM385442-10g |
4,4-Difluorocyclohexylboronic Acid Pinacol Ester |
2152645-00-4 | 95%+ | 10g |
$4014 | 2023-02-02 | |
| eNovation Chemicals LLC | D781831-1g |
4,4-Difluorocyclohexylboronic Acid Pinacol Ester |
2152645-00-4 | 95% | 1g |
$755 | 2024-07-20 | |
| A2B Chem LLC | AI96176-5g |
4,4-Difluorocyclohexylboronic acid pinacol ester |
2152645-00-4 | 98% | 5g |
$1234.00 | 2024-04-20 |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
2152645-00-4 (2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2152645-00-4)2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%
はかる:1g
価格 ($):349.0